Product packaging for CP-82009(Cat. No.:CAS No. 125131-53-5)

CP-82009

Cat. No.: B1229365
CAS No.: 125131-53-5
M. Wt: 945.2 g/mol
InChI Key: IBYYDBPHSZNNHJ-UHFFFAOYSA-N
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Description

Historical Context and Significance of Ionophores as Bioactive Compounds

The term "ionophore," meaning "ion carrier," was first introduced in 1967 to describe the action of antibiotics like valinomycin. nih.govwikipedia.org These molecules act as shuttles, binding to specific ions and facilitating their movement across the hydrophobic barriers of cell membranes. nih.govwikipedia.org This disruption of the natural ion balance within a cell can lead to a cascade of effects, making ionophores potent bioactive agents. nih.gov Their unique mechanism of action has made them valuable tools in cell physiology research and has spurred investigations into their therapeutic applications. newtbdrugs.orgwikipedia.org The broad spectrum of activity exhibited by polyether ionophores includes antibacterial, antifungal, antiparasitic, and antiviral properties. newtbdrugs.orgnih.gov

Overview of Naturally Occurring Polyether Ionophores and Their Producers

Polyether ionophores are natural products synthesized primarily by various species of bacteria, particularly from the class Actinomycetia. frontiersin.org Genera such as Streptomyces, Actinomadura, and Dactylosporangium are well-known producers of these complex molecules. nih.gov In fact, a significant portion of the known carboxyl ionophores are derived from just two species: Streptomyces hygroscopicus and Streptomyces albus. nih.gov These microorganisms synthesize over 120 known naturally occurring ionophores, each with a unique structure and ion-binding preference. nih.gov

Introduction to CP-82009 as a Member of the Polyether Ionophore Class

This compound is a polyether antibiotic that was isolated from the fermentation broth of an Actinomadura species. nih.govmdpi.com Structurally, it is related to septamycin (B610790). mdpi.comunam.mxjst.go.jp Research has demonstrated its activity against Gram-positive bacteria and the spirochete Treponema hyodysenteriae. nih.govmdpi.com Notably, it has also been identified as a potent anticoccidial agent. nih.govhodoodo.com The crystal structure of this compound has been determined through X-ray analysis of its rubidium salt, providing a detailed understanding of its three-dimensional conformation. nih.gov

Detailed Research Findings

The biological activity of this compound has been a subject of scientific inquiry, revealing its potential in various applications.

Research AreaKey FindingsCitations
Antimicrobial ActivityExhibits activity against Gram-positive bacteria and the spirochete Treponema hyodysenteriae. No significant activity was observed against Escherichia coli, a Gram-negative bacterium. nih.govmdpi.com
Anticoccidial EfficacyDemonstrated to be a potent agent against various species of Eimeria, the causative agents of coccidiosis in poultry. A comparative study showed it to have a broader spectrum of activity against several pathogenic strains of Eimeria when compared to salinomycin (B1681400) and maduramicin (B1675897). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H84O17 B1229365 CP-82009 CAS No. 125131-53-5

Properties

CAS No.

125131-53-5

Molecular Formula

C49H84O17

Molecular Weight

945.2 g/mol

IUPAC Name

2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid

InChI

InChI=1S/C49H84O17/c1-24-40(56-13)26(3)47(10,52)65-41(24)35-17-16-33(60-35)34-18-20-37(61-34)46(9)43(58-15)28(5)49(66-46)25(2)36(55-12)22-31(62-49)23-38-45(8,64-39-21-19-32(54-11)30(7)59-39)42(57-14)27(4)48(53,63-38)29(6)44(50)51/h24-43,52-53H,16-23H2,1-15H3,(H,50,51)

InChI Key

IBYYDBPHSZNNHJ-UHFFFAOYSA-N

SMILES

CC1C(OC(C(C1OC)C)(C)O)C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)(C)OC7CCC(C(O7)C)OC)OC)C)C)OC)C

Canonical SMILES

CC1C(OC(C(C1OC)C)(C)O)C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)(C)OC7CCC(C(O7)C)OC)OC)C)C)OC)C

Synonyms

CP 82,009
CP 82009
CP-82,009
CP-82009

Origin of Product

United States

Discovery, Isolation, and Classification of Cp 82009

Origin and Producing Microorganism: Actinomadura sp. (ATCC 53676)

CP-82009 is a natural product synthesized by the actinomycete bacterium, Actinomadura sp., specifically the strain designated as ATCC 53676. Current time information in Tokyo, JP.nih.gov Actinomycetes, particularly those from the genus Actinomadura, are well-documented producers of a diverse array of secondary metabolites with significant biological activities. nih.gov The discovery of this compound from this particular strain underscores the importance of exploring microbial diversity for novel chemical entities.

Isolation and Purification Methodologies for this compound

The recovery and purification of this compound from the fermentation broth of Actinomadura sp. (ATCC 53676) involve a multi-step process designed to isolate the compound in a pure form. The general procedure, as outlined in scientific literature, includes solvent extraction, column chromatography, and crystallization. Current time information in Tokyo, JP.

The initial step involves the use of solvent extraction to separate this compound from the aqueous fermentation broth. This technique leverages the differential solubility of the compound in organic solvents compared to the aqueous medium. Following this, the crude extract undergoes purification by column chromatography . Current time information in Tokyo, JP. This chromatographic step is crucial for separating this compound from other metabolites and impurities present in the extract. The final stage of purification is crystallization , which yields the compound in a highly purified, crystalline form. Current time information in Tokyo, JP. The absolute stereochemistry of this compound was definitively determined through single-crystal X-ray analysis of its corresponding rubidium salt. Current time information in Tokyo, JP.

While the overarching methodology is established, specific details regarding the solvents, chromatographic media, and crystallization conditions are proprietary and not extensively detailed in publicly available literature.

Chemical Classification within the Polyether Ionophore Family

This compound is chemically classified as a polyether ionophore. Current time information in Tokyo, JP. This class of compounds is characterized by a backbone chain composed of multiple ether-linked heterocyclic rings. Functionally, ionophores are lipid-soluble molecules that can bind and transport ions across biological membranes, disrupting ion gradients and leading to their characteristic biological effects.

Within the broad family of polyether ionophores, this compound is specifically identified as a monocarboxylic acid polyether and is structurally related to septamycin (B610790). Current time information in Tokyo, JP.medkoo.com Monocarboxylic acid polyethers possess a single terminal carboxylic acid group, which is a key feature for their ion-transporting mechanism. The structural similarity to septamycin places this compound within a specific subgroup of polyether ionophores, suggesting a related biosynthetic pathway and similar mode of action. medkoo.com

Molecular Mechanism of Action of Cp 82009

Fundamental Principles of Ionophore-Mediated Cation Transport

Polyether ionophores are lipid-soluble molecules that can form complexes with cations, effectively shielding the ion's charge and allowing it to traverse the hydrophobic lipid bilayer of cell membranes. wur.nlfrontiersin.orgnih.govnih.gov These molecules typically possess a flexible backbone rich in ether oxygens, which can coordinate with a cation, and a terminal carboxylic acid group. This structure allows the ionophore to fold into a three-dimensional, pseudocyclic conformation around the cation. nih.govcore.ac.uk The exterior of this complex is non-polar and lipophilic, facilitating its diffusion across the cell membrane. core.ac.ukannualreviews.org

The ability of a polyether ionophore to bind specific cations is a critical feature of its function, largely determined by the size of the cavity formed by its pseudocyclic structure. nih.govannualreviews.org This creates a preference for certain ions over others. While some ionophores can transport both monovalent and divalent cations, many, particularly the carboxylic polyether subgroup to which CP-82009 belongs, show a higher affinity for monovalent alkali metal cations such as potassium (K+) and sodium (Na+). nih.govcore.ac.uk For many polyether ionophores, the binding affinity for K+ is greater than for Na+. wur.nlfrontiersin.org The crystal structure of this compound was determined through X-ray analysis of its rubidium (Rb+) salt, which strongly indicates a high binding affinity for rubidium and, by extension, other similarly sized alkali metal ions like potassium. nih.govcore.ac.uk

Table 1: Cation Selectivity of Various Polyether Ionophores
Polyether IonophoreSelectivity of Complexation
MonensinNa+ > K+ > Rb+ > Cs+ > Li+
Salinomycin (B1681400)K+ > Na+ > Cs+ > Sr2+ > Ca2+ ≈ Mg2+
LasalocidCs+ > Rb+ ≈ K+ > Na+ > Li+; Ba2+ > Sr2+ > Ca2+ > Mg2+
IonomycinCa2+ > Mg2+ >> Sr2+ ≈ Ba2+

Data sourced from multiple studies. core.ac.uk

The transport mechanism for carboxylic polyether ionophores like this compound is an electroneutral process, meaning it does not cause a net change in charge across the membrane. wur.nlfrontiersin.orgsalinomycin.pl This is achieved through a cation-for-proton (H+) exchange. wur.nlannualreviews.org The ionophore, in its protonated (acidic) form, diffuses to a membrane interface where it can release its proton. annualreviews.org The resulting anionic ionophore then binds a specific metal cation from the aqueous environment. nih.govannualreviews.org This neutralizes the charge, and the newly formed lipophilic complex diffuses across the membrane down the cation's concentration gradient. core.ac.uknih.gov On the other side of the membrane, the ionophore releases the cation and binds a proton, completing the cycle and allowing it to return across the membrane. salinomycin.pl This continuous process effectively shuttles cations into the cell in exchange for protons, disrupting the natural gradients of both. wur.nlfrontiersin.org

Cellular Consequences of Ion Gradient Disruption by Polyether Ionophores

The persistent, uncontrolled exchange of cations for protons across cellular membranes by polyether ionophores leads to a cascade of detrimental effects within the cell.

The collapse of ion gradients triggers a series of events that compromise cell viability. The cell attempts to counteract the ion imbalance by activating energy-dependent pumps, such as the Na+/K+ ATPase, leading to the depletion of cellular energy reserves (ATP). wur.nlfrontiersin.org The profound changes in intracellular ion concentrations and pH can lead to mitochondrial damage, increased oxidative stress, and the disruption of metabolic pathways. core.ac.ukmdpi.com Ultimately, these cumulative effects can result in apoptosis or cell lysis. nih.govcore.ac.uksalinomycin.pl In the context of parasitic infections like coccidiosis, this mechanism is particularly effective against the parasite's extracellular stages, such as sporozoites, preventing them from successfully invading host cells. core.ac.uk

Specific Molecular Interactions of this compound with Biological Systems

Research has established the biological activity of this compound against specific types of organisms, which is a direct result of its molecular action as an ionophore.

Table 2: Documented Biological Activity of this compound
Target Organism TypeSpecific Organism/ConditionObserved EffectReference
Gram-positive bacteriaGeneralExhibited activity nih.govcore.ac.uk
SpirochetesTreponema hyodysenteriaeExhibited activity nih.govcore.ac.uk
Gram-negative bacteriaEscherichia coliNo activity observed nih.govcore.ac.uk
Protozoan parasitesEimeria sp. (Coccidiosis)Potent anticoccidial activity nih.govcore.ac.uk

The demonstrated efficacy of this compound against Gram-positive bacteria and its lack of activity against Gram-negative bacteria like E. coli is a characteristic shared by many polyether ionophores. nih.gov This selectivity is attributed to the complex outer membrane of Gram-negative bacteria, which is believed to be impermeable to these large, hydrophobic molecules, thus preventing the ionophore from reaching the cytoplasmic membrane to exert its effect. nih.gov Its potent anticoccidial activity highlights its effectiveness in disrupting the cellular integrity of susceptible parasites. nih.gov

Preclinical Pharmacological and Biological Activities of Cp 82009

Anticoccidial Efficacy Research

Research into CP-82009 has established its significant potential in controlling coccidiosis, a parasitic disease of the intestinal tract in animals, particularly poultry, which is caused by protozoa of the genus Eimeria.

This compound has demonstrated potent, broad-spectrum anticoccidial activity against the major Eimeria species that cause chicken coccidiosis. nih.gov In vivo studies in chickens have shown that the compound is highly effective in controlling infections from various pathogenic Eimeria species. nih.govresearchgate.net Research highlights its efficacy against laboratory isolates of four major species of poultry Eimeria. researchgate.netresearchgate.net The compound is recognized as one of the most potent anticoccidial agents identified. nih.gov

Table 1: In Vivo Anticoccidial Activity of this compound

Target Organism Finding Source(s)
Eimeria species (major causative agents of chicken coccidiosis) Effective control of the major Eimeria species. nih.gov nih.gov

The efficacy of this compound has been evaluated in comparison to established commercial ionophores used in the poultry industry. researchgate.net Ionophores are a class of polyether antibiotics widely used to control coccidiosis, with common examples including monensin, salinomycin (B1681400), and narasin. nih.govmdpi.comveterinaryworld.org In battery trials, the anticoccidial performance of this compound was found to be equivalent to that of these reference commercial agents. researchgate.net When administered to uninfected broiler chickens at effective levels, this compound resulted in growth rates and feed efficiency that were also equivalent to those observed with commercial ionophores. researchgate.net

Table 2: Comparative Efficacy of this compound

Comparator Outcome of Comparison Source(s)

Antimicrobial Activity Research

In addition to its anticoccidial properties, this compound exhibits antimicrobial activity, which is characteristic of polyether antibiotics. This activity is, however, selective, primarily targeting Gram-positive bacteria and certain spirochetes.

In vitro studies have confirmed that this compound is active against certain Gram-positive bacteria. nih.govnih.govresearchgate.net This is consistent with the mechanism of action for many polyether ionophores, which can disrupt the cell membranes of these bacteria. mdpi.com The structure of the Gram-positive bacterial cell wall generally allows hydrophobic molecules like polyether antibiotics to penetrate and act upon the cell. mdpi.com While specific studies on this compound name "certain Gram-positive bacteria" as susceptible, other related polyethers have shown activity against genera such as Bacillus, Staphylococcus, and Streptococcus. nih.gov

This compound has demonstrated notable in vitro activity against the spirochete Serpulina (Treponema) hyodysenteriae. nih.govresearchgate.net This bacterium is the causative agent of swine dysentery, a significant diarrheal disease in pigs. nih.gov The motility of pathogenic spirochetes is considered an important factor in their virulence, allowing them to move through tissues. caister.commdpi.com The activity of this compound against this organism indicates a broader antimicrobial spectrum beyond typical Gram-positive bacteria. nih.govnih.gov

Research has shown that this compound lacks activity against Gram-negative bacteria, with specific tests showing no activity against Escherichia coli. nih.gov This is a common trait among polyether antibiotics. nih.gov Gram-negative bacteria possess a complex outer membrane containing lipopolysaccharides, which acts as a barrier, preventing the entry of many hydrophobic compounds, including ionophores. mdpi.comdovepress.com This structural difference is the primary reason for the observed resistance of Gram-negative bacteria to this compound and related compounds. mdpi.com

Table 3: Antimicrobial Spectrum of this compound

Microbial Class Activity Example(s) Source(s)
Gram-Positive Bacteria Active Certain Gram-positive bacteria nih.govnih.govresearchgate.net
Spirochetes Active Serpulina (Treponema) hyodysenteriae nih.govnih.govresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Monensin
Narasin
Salinomycin

Potential Against Multidrug-Resistant Bacterial Strains (General Polyether Ionophore Context)

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. nih.govvirginia.gov Polyether ionophores as a class have shown considerable promise in combating these resilient pathogens. nih.govresearchgate.net Their unique mechanism of action, which involves disrupting ion gradients across cellular membranes, offers a potential advantage against bacteria that have developed resistance to conventional antibiotics. newtbdrugs.orgfrontiersin.org

Carboxylic polyethers have demonstrated potent activity against a variety of MDR bacterial strains. nih.gov For instance, compounds like lycocellin and noboritomycin A and B have been reported to be effective against resistant strains of S. aureus. nih.gov While specific studies focusing solely on this compound against a wide array of MDR strains are not extensively detailed in the provided results, the general efficacy of polyether ionophores suggests a potential role for this compound in this area. Polyether ionophores are known to be active against Gram-positive bacteria, a group that includes several significant MDR pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govpjmonline.orgasm.org Their ability to target these challenging bacteria underscores the importance of further investigation into the specific MDR-fighting capabilities of individual polyether ionophores like this compound.

Other Investigational Bioactivities (Based on General Polyether Ionophore Research)

Beyond their antibacterial properties, polyether ionophores, including by extension this compound, are being explored for a variety of other biological activities. nih.govnih.gov This broad spectrum of activity highlights the therapeutic potential of this class of compounds.

Modulation of Lipid Metabolism Pathways

Research into polyether ionophores has indicated their potential as regulators of lipid metabolism. mdpi.comnih.govresearchgate.netnih.gov Lipid metabolism encompasses the synthesis and breakdown of lipids, which are crucial for energy storage, cell membrane structure, and signaling. msdmanuals.comwikipedia.org The disruption of ion gradients by polyether ionophores can affect various cellular processes, including those involved in the metabolism of carbohydrates, amino acids, and fatty acids. frontiersin.org For example, some polyether ionophores have been shown to impact ATP synthesis by affecting glucose uptake. frontiersin.org While direct studies on this compound's specific effects on lipid metabolism pathways are not detailed, the established link between polyether ionophores and the modulation of these pathways suggests a potential area for future investigation.

Inhibition of DNA Synthesis

Several polyether ionophores have been identified as inhibitors of DNA synthesis. mdpi.comnih.govresearchgate.netnih.gov This mechanism is a key strategy for many antimicrobial and anticancer agents. libretexts.orgsigmaaldrich.com The exact mechanism by which polyether ionophores inhibit DNA synthesis can vary, but it is sometimes linked to a decrease in intracellular pH. salinomycin.pl For example, nigericin (B1684572) has been reported to inhibit DNA synthesis in cancer cells. mdpi.com The ability to interfere with DNA replication is a significant bioactivity that contributes to the antiproliferative and cytostatic effects observed with this class of compounds.

Antifungal and Antiparasitic Properties (Broader Ionophore Class)

The polyether ionophore class, to which this compound belongs, exhibits a wide range of bioactivity, including antifungal and antiparasitic properties. nih.govnih.govresearchgate.net Compounds like nigericin have demonstrated effectiveness against certain fungi. nih.gov Furthermore, many polyether ionophores are used in veterinary medicine to control parasitic infections, such as coccidiosis in poultry. nih.govcore.ac.uk this compound itself has been noted for its potent anticoccidial activity. nih.gov This broad antimicrobial spectrum highlights the versatility of polyether ionophores in combating various infectious agents. newtbdrugs.orgeuropa.eu

Structural Activity Relationship Sar Studies of Cp 82009 and Analogs

Analysis of Structural Features Correlating with Biological Activity

The biological activity of the polyether ionophore CP-82009 is intrinsically linked to its unique and complex chemical structure. nih.gov This class of compounds, produced by various strains of Streptomyces and Actinomadura, functions by complexing with metal cations and transporting them across lipid membranes, thereby disrupting the crucial ion gradients necessary for cellular function. nih.govrsc.org Several key structural features of this compound are believed to be pivotal for its potent anticoccidial and antibacterial activities.

The core of this compound is a polycyclic ether backbone, a common feature among this class of antibiotics. This lipophilic backbone facilitates the molecule's insertion into and passage through the lipid bilayers of cell membranes. The presence of multiple ether oxygen atoms strategically positioned along the carbon skeleton creates a hydrophilic cavity. This cavity is essential for the coordination of a metal cation, a process that is fundamental to its ionophoretic activity.

A critical component of this compound's structure is the terminal carboxylic acid group. At physiological pH, this group is typically deprotonated, carrying a negative charge. This negative charge is crucial for the formation of a neutral complex with a monovalent cation, which can then readily traverse the cell membrane. The ability to form such neutral complexes is a hallmark of many potent polyether ionophores.

Comparison of this compound Structure and Activity with Related Polyether Ionophores

To better understand the SAR of this compound, a comparative analysis with structurally and functionally related polyether ionophores is essential.

Septamycin (B610790)

This compound is structurally very similar to Septamycin. nih.gov Both compounds share a common polyether backbone and possess a terminal carboxylic acid group. However, subtle differences in their structures, such as variations in the substitution patterns along the carbon skeleton, likely account for any observed differences in their biological potency and selectivity. The high anticoccidial potency of this compound suggests that its specific arrangement of functional groups may lead to a more optimal fit for the target membrane or a more efficient ion transport mechanism compared to Septamycin.

Monensin

Monensin is one of the most well-characterized polyether ionophores. core.ac.uk Structurally, it differs from this compound in the number and arrangement of its ether rings. These differences in the macrocyclic structure result in altered ion-binding properties and biological activities. While both are effective ionophores, the specific architecture of this compound appears to contribute to its particularly high potency as an anticoccidial agent.

CP-84657

FeatureThis compoundSeptamycinSalinomycin (B1681400)MonensinCP-84657
Core Structure Polycyclic etherPolycyclic etherPolycyclic etherPolycyclic etherPolycyclic ether
Terminal Group Carboxylic acidCarboxylic acidCarboxylic acidCarboxylic acidCarboxylic acid
Primary Activity Potent anticoccidialAnticoccidial, AntibacterialPotent anticoccidial, AntibacterialAnticoccidial, AntibacterialPotent anticoccidial
Key Differentiator Specific substitution patternsClosely related to this compoundDifferent ether ring arrangementDifferent ether ring arrangementSubtle differences in hydroxylation/methylation

Strategies for Chemical Modification and Derivative Synthesis to Probe SAR

The exploration of SAR through chemical modification and the synthesis of derivatives is a cornerstone of medicinal chemistry. For polyether ionophores like this compound, several strategies can be envisioned to further elucidate the relationship between structure and activity.

One primary target for modification is the carboxylic acid group . Esterification or amidation of this group would alter the ionophore's ability to form neutral complexes with cations. The synthesis of a series of ester or amide derivatives with varying steric and electronic properties could provide valuable information on the importance of the carboxylate's charge and its interaction with the cation and the membrane.

Another key area for modification is the hydroxyl groups present on the polyether backbone. Selective acylation, etherification, or oxidation of these hydroxyls could probe their role in intramolecular hydrogen bonding, cation coordination, and interaction with the biological membrane. By systematically modifying these groups, it would be possible to identify which ones are critical for maintaining the active conformation and which can be altered to potentially enhance activity or selectivity.

Modifications to the carbon skeleton itself, although synthetically more challenging, could also yield significant insights. For instance, altering the stereochemistry at specific chiral centers or introducing or removing methyl groups could fine-tune the shape and flexibility of the molecule, thereby influencing its biological profile.

Finally, the generation of hybrid molecules by combining structural motifs from this compound with those from other potent ionophores could lead to novel compounds with improved properties. This approach, often referred to as diversity-oriented synthesis, has the potential to unlock new areas of chemical space and identify derivatives with enhanced efficacy or novel biological activities. The insights gained from such synthetic endeavors would be invaluable for designing the next generation of polyether ionophore-based therapeutic agents.

Biosynthesis and Metabolic Pathways of Cp 82009 in Actinomadura Sp.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The biosynthesis of polyether antibiotics like CP-82009 is directed by large biosynthetic gene clusters (BGCs). In Actinobacteria, these clusters are typically comprised of genes encoding large, modular enzymes known as polyketide synthases (PKSs), along with tailoring enzymes that modify the polyketide backbone.

While the specific BGC for this compound has not been detailed, the general characteristics of polyether BGCs in Actinomadura are well-established. For instance, the BGC for tetramadurin, produced by Actinomadura verrucosospora, contains genes for seven type I polyketide synthases. nih.gov Similarly, the BGC for maduramicin (B1675897) was identified in an industrial strain of Actinomadura sp. through whole-genome sequencing. These clusters are often characterized by the presence of multiple large PKS genes arranged contiguously on the chromosome.

The identification of such clusters typically involves a combination of genomic sequencing and bioinformatic analysis. Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are employed to scan the genome of the producing organism, Actinomadura sp. ATCC 53676, for sequences characteristic of PKS genes. Homology-based comparisons with known polyether BGCs from other Actinomadura species would be a key strategy in pinpointing the putative this compound cluster.

Table 1: General Features of Polyether Biosynthetic Gene Clusters in Actinomadura

FeatureDescriptionExample from Related Compounds
Core Enzymes Modular Type I Polyketide Synthases (PKSs) responsible for assembling the polyketide backbone.The tetramadurin BGC contains seven PKS genes (madAI–madVII). nih.gov
Tailoring Enzymes Enzymes that modify the polyketide chain, such as hydroxylases, epoxidases, and cyclases, to form the final polyether structure.The nonthmicin BGC includes genes for an epoxidase and an epoxide hydrolase/cyclase. nih.gov
Regulatory Genes Genes that control the expression of the biosynthetic genes, ensuring that the antibiotic is produced at the appropriate time and in the correct amount.Often located within or near the BGC.
Transport Genes Genes encoding proteins responsible for exporting the final antibiotic out of the bacterial cell.Typically found at the periphery of the BGC.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow a pathway typical for polyether polyketides, which are assembled by type I PKSs. This process involves the sequential condensation of small carboxylic acid-derived extender units to a starter unit.

The hypothetical biosynthetic pathway for this compound can be broken down into the following key stages:

Initiation: The biosynthesis is initiated by a loading module of the PKS, which primes the assembly line with a starter unit, likely a short-chain acyl-CoA such as acetyl-CoA or propionyl-CoA.

Elongation: The growing polyketide chain is then passed through a series of extension modules. Each module is responsible for adding a specific extender unit (e.g., malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA) and performing a set of reductive modifications. The specific combination of domains within each module (e.g., ketosynthase, acyltransferase, dehydratase, enoylreductase, ketoreductase) determines the structure of that segment of the polyketide chain.

Polyether Ring Formation: Following the assembly of the linear polyketide chain, a series of post-PKS modifications occur. These are catalyzed by tailoring enzymes encoded within the BGC and are crucial for the formation of the characteristic cyclic ether rings of polyethers. This process is thought to involve epoxidation of double bonds in the polyketide backbone, followed by stereospecific epoxide ring-opening to form the tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings.

Final Tailoring and Release: The final steps may involve further oxidations or other modifications to yield the mature this compound molecule. The completed molecule is then released from the PKS enzyme, often by a thioesterase domain.

Enzymatic and Genetic Components Involved in this compound Production

The production of this compound is dependent on a suite of specific enzymes and their corresponding genes within the BGC. Based on the biosynthesis of other Actinomadura polyethers, the key enzymatic and genetic components for this compound are predicted to include:

Type I Polyketide Synthases (PKSs): These are large, modular enzymes that form the core of the biosynthetic machinery. Each module contains several domains that catalyze the addition and modification of extender units.

Acyl-CoA Carboxylases: These enzymes are responsible for producing the malonyl-CoA and other carboxylated extender units required by the PKS.

Epoxidases and Epoxide Hydrolases: These tailoring enzymes are critical for the formation of the polyether rings. They introduce epoxide groups into the polyketide backbone and then catalyze the cyclization reactions.

Regulatory Proteins: The expression of the this compound BGC is likely controlled by specific regulatory proteins, which may be responsive to nutritional signals or other environmental cues.

Transporters: ABC transporters or other efflux pumps encoded within the BGC are likely responsible for exporting this compound out of the cell, conferring self-resistance to the producing organism.

Table 2: Predicted Enzymatic and Genetic Components for this compound Biosynthesis

ComponentFunction
PKS Loading Module Selects and loads the starter unit.
PKS Extension Modules Sequentially add and modify extender units.
Thioesterase (TE) Domain Releases the final polyketide chain.
Monooxygenases/Epoxidases Catalyze the formation of epoxide rings.
Epoxide Hydrolases/Cyclases Catalyze the opening of epoxide rings to form cyclic ethers.
Regulatory Genes (e.g., SARPs) Control the transcription of the biosynthetic genes.
Efflux Pumps Provide self-resistance by exporting the antibiotic.

Metabolomic Approaches to Study this compound Production in Producing Organisms

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to investigate the production of secondary metabolites like this compound in Actinomadura sp. These techniques can be used to identify novel intermediates in the biosynthetic pathway, understand the regulatory networks controlling production, and optimize fermentation conditions for improved yields.

Key metabolomic strategies that could be applied to the study of this compound production include:

Metabolic Footprinting: This involves the analysis of the extracellular metabolites in the culture broth of Actinomadura sp. ATCC 53676. By comparing the metabolic profiles of wild-type strains with those of genetically modified strains (e.g., with deletions in the putative this compound BGC), it is possible to identify metabolites that are specific to the this compound pathway.

Tracer Studies: By feeding the producing organism with isotopically labeled precursors (e.g., ¹³C-labeled acetate (B1210297) or propionate), it is possible to track the incorporation of these precursors into the this compound molecule. This provides direct evidence for the building blocks of the polyketide chain and can help to elucidate the biosynthetic pathway.

Table 3: Application of Metabolomics in the Study of this compound Production

Metabolomic ApproachApplicationExpected Outcome
LC-MS/MS Analysis Identification and quantification of this compound and related pathway intermediates in culture extracts.Elucidation of biosynthetic intermediates and shunt products.
GC-MS Analysis Analysis of primary metabolites to understand the precursor supply for this compound biosynthesis.Identification of metabolic pathways that support polyketide production.
Comparative Metabolomics Comparison of the metabolomes of high-producing and low-producing strains or different fermentation conditions.Identification of key metabolic markers associated with high-level this compound production.

Advanced Research Methodologies for Studying Cp 82009

In Vitro Research Models and Assays

In vitro methods are fundamental in the initial assessment of CP-82009's effects at the cellular level and against target organisms. These models allow for controlled experiments to investigate specific mechanisms of action and evaluate potency.

Cell-based assays are widely used to study the effects of compounds on cellular processes, including ion transport. ionbiosciences.comfrontiersin.orgthermofisher.com Solute carrier (SLC) transporters, which mediate the flux of various molecules including ions across cell membranes, are often studied using cell-based assays. ionbiosciences.comfrontiersin.orgnih.gov These assays can measure changes in intracellular ion concentrations or the transport of labeled substrates. ionbiosciences.comfrontiersin.org For instance, sodium-dependent SLC transporter assays detect changes in intracellular sodium concentration as a measure of transporter activity. ionbiosciences.com Halide sensors, such as fluorescent protein-based biosensors, are used in cell-based assays to measure chloride channel and transporter activity by detecting changes in halide ion flux. thermofisher.com Cell-based uptake assays can also determine the potency of compounds in inhibiting the transport or internalization of labeled substances. invivopharm.com Radiometric release assays quantify the efflux of labeled substances from cells, which can occur via ion channels or membrane transport. invivopharm.com

Reproduction inhibition assays (in vitro RIA) have been developed as an alternative to animal experiments for determining the sensitivity of Eimeria tenella isolates to anticoccidial compounds like ionophores. najah.edu These assays involve incubating E. tenella sporozoites with the test compound and measuring the inhibition of parasite replication. najah.edu For example, a study using E. tenella sporozoites incubated with glabridin (B1671572) demonstrated a dose-dependent inhibition of sporozoite replication. najah.edu Such assays can provide data on the minimum inhibitory concentrations required to reduce parasite replication by a certain percentage (e.g., MIC75, MIC50, MIC30). najah.edu The miniaturization of Eimeria tenella sporozoite invasion and replication assays in cell culture plates, such as 96-well plates, can increase throughput and potentially reduce the number of animals needed for generating parasites for these assays. f1000research.com

High-throughput screening (HTS) is a method used to rapidly test large libraries of compounds for biological activity. researchgate.netdrugtargetreview.comnih.gov This approach is often used in drug discovery to identify lead compounds that exhibit a desired effect on a biological target, which can be isolated proteins or cellular systems. drugtargetreview.com HTS can be applied to cell-based assays to measure cellular responses to compounds, such as changes in viability or specific pathway activation. researchgate.netbfr-akademie.de Imaging-based HTS, such as high content imaging and phenotypic profiling assays, allows for the measurement of numerous cellular features at the single-cell level to detect chemical-induced morphological changes and characterize biological activity and potency. bfr-akademie.denih.gov HTS provides a means to efficiently screen numerous compounds, generating comprehensive bioactivity profiles. researchgate.netnih.gov

In Vivo (Animal) Research Models for Efficacy Studies

In vivo studies using animal models are crucial for evaluating the efficacy of compounds in a complex biological system and are a standard part of preclinical drug development. nih.govpharmaron.comeupati.eu For this compound, which is an anticoccidial agent, in vivo efficacy studies primarily involve animal models of coccidiosis, particularly in poultry. nih.govresearchgate.net Eimeria species are significant parasites in the chicken industry, making chickens relevant animal models for studying anticoccidial efficacy. nih.govresearchgate.netuni-leipzig.de In vivo studies allow researchers to assess the compound's ability to control Eimeria infections in the natural host. nih.govresearchgate.netuni-leipzig.de The selection of appropriate animal models is based on factors such as the resemblance between the animal species and humans (or the target host, in this case, poultry) in terms of physiological and pathophysiological aspects, as well as practical considerations like availability and ease of use in standardized laboratory settings. nih.goveupati.eufda.gov Efficacy testing in animal models provides data on the compound's performance in a living system, complementing the information obtained from in vitro studies. nih.govpharmaron.comscispace.com

Structural Elucidation Techniques (e.g., X-ray Crystallography of Rubidium Salt)

Structural elucidation is essential to determine the molecular structure of a compound, including its stereochemistry. pharmaknowledgeforum.comshimadzu.comanu.edu.au A range of analytical techniques are employed for this purpose. pharmaknowledgeforum.comshimadzu.comanu.edu.auutas.edu.au For this compound, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were used to elucidate its structure. nih.govresearchgate.net The absolute stereochemistry of this compound was determined through single-crystal X-ray analysis of its corresponding rubidium salt. nih.govresearchgate.net X-ray crystallography involves passing X-rays through a crystal and analyzing the resulting diffraction pattern to determine the arrangement of atoms in the molecule. anu.edu.aunobelprize.orgmit.edu The use of a rubidium salt can be advantageous in X-ray crystallography as the heavy rubidium atom can aid in phasing the diffraction data, facilitating structure determination. nobelprize.orgnih.gov This technique provides detailed, three-dimensional structural information crucial for understanding the compound's properties and activity. anu.edu.aunobelprize.org

Computational and Bioinformatic Approaches

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the biological activity of a set of compounds with their molecular structures or physicochemical properties. epa.govcutm.ac.inamazon.comtaylorfrancis.comwikipedia.orgnih.govregulations.govvims.edu QSAR models aim to establish a mathematical relationship between structural descriptors and biological response, allowing for the prediction of the activity of new or untested chemicals. cutm.ac.inamazon.comwikipedia.orgnih.gov This approach is widely applied in drug discovery and medicinal chemistry to identify chemical structures with desired effects and optimize lead compounds. cutm.ac.inamazon.comnih.gov

Biological activities of natural polyether ionophores, including this compound, have been investigated using QSAR algorithms. nih.govresearchgate.net These studies leverage the structural diversity within the polyether ionophore class to identify molecular features that contribute to their observed biological effects, such as antibacterial, antifungal, or antiparasitic activities. nih.govresearchgate.net By analyzing the relationship between structural variations and activity, QSAR can provide insights into the potential mechanisms by which these compounds interact with biological systems. cutm.ac.in

Molecular Dynamics Simulations for Ion Transport Mechanisms

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of atoms and molecules. They are particularly valuable for investigating processes like ion transport across membranes, which involve complex interactions and conformational changes. researchgate.netmdpi.comd-nb.infonih.govnih.govcellphysiolbiochem.comnih.govrsc.orgmdpi.commdpi.combiorxiv.org Polyether ionophores like this compound function by binding ions and facilitating their movement through lipid bilayers. nih.gov

MD simulations can provide atomic-level insights into how ionophores interact with ions and membranes. Studies using MD have explored ion capture, binding sites, and the energy barriers associated with ion translocation mediated by ionophores or protein channels. d-nb.infonih.govrsc.orgbiorxiv.orgnih.gov Although specific detailed MD simulation data for this compound's ion transport mechanism were not found in the provided context, the application of MD to study ionophores and ion transport in various systems researchgate.netmdpi.comd-nb.infonih.govnih.govcellphysiolbiochem.comnih.govrsc.orgmdpi.commdpi.combiorxiv.orgnih.gov indicates that this methodology is highly relevant and likely employed to elucidate the precise mechanism by which this compound transports ions across membranes. These simulations can help visualize the conformational changes of the ionophore upon ion binding and the pathway of the ion through the membrane environment.

Drug Target Identification and Validation Methodologies

Identifying and validating the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and developing it as a potential drug. allumiqs.comnih.gov For compounds like this compound, which exhibit various biological activities, determining the primary cellular targets is essential. naturalproducts.net

Various methodologies are employed for drug target identification and validation. These can include biochemical assays to study interactions with potential target proteins, genetic approaches such as gene knockdown or knockout to assess the impact of target modulation on cellular phenotype, and advanced techniques like mass spectrometry-based proteomics to identify proteins that bind to the compound. allumiqs.comnih.govgoogle.comnih.gov Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), can provide high-resolution structures of the target alone or in complex with the compound, offering detailed insights into the binding mode. springernature.com While the specific targets of this compound were not detailed in the provided search results, it is mentioned in the context of comparing its mechanism of action to structurally similar drugs and their target proteins, suggesting that target identification and validation studies are relevant to understanding this compound's effects. naturalproducts.net Methodologies like those described are instrumental in deciphering the molecular basis of this compound's biological activities.

Genomic and Metabolomic Profiling of Producing Strains

This compound is a natural product isolated from Actinomadura sp. scispace.comnih.govresearchgate.netmdpi.comcore.ac.ukjst.go.jpnih.gov Genomic and metabolomic profiling of the producing strains are crucial for understanding the biosynthesis of such complex molecules and for potentially improving their production through genetic or metabolic engineering.

Genomic profiling involves sequencing and analyzing the complete genome of the producing organism. frontiersin.orgfrontiersin.org This can reveal the gene clusters responsible for the biosynthesis of this compound, including the enzymes and regulatory elements involved in its production. frontiersin.org Comparative genomics with related strains can also provide insights into the evolutionary history of the biosynthetic pathway. nih.gov

Metabolomic profiling involves the comprehensive analysis of all metabolites present in a cell or organism under specific conditions. nih.govnih.gov By studying the metabolome of the Actinomadura strain producing this compound, researchers can gain a deeper understanding of the metabolic pathways active during fermentation, identify precursors and intermediates in the biosynthesis of this compound, and potentially identify bottlenecks or alternative pathways that could be manipulated to enhance yield. nih.gov Although specific genomic and metabolomic data for the this compound producing Actinomadura strain were not provided in the search results, these techniques are standard in the study of antibiotic-producing microorganisms and are essential for a complete understanding of this compound's origin and production. frontiersin.orgfrontiersin.orgnih.govnih.gov

Future Directions and Research Gaps for Cp 82009

Exploration of Novel Therapeutic Applications based on Mechanism

While CP-82009 is primarily recognized for its anticoccidial properties, its mechanism of action as an ionophore—a molecule that transports ions across biological membranes—suggests a broader therapeutic potential. Polyether ionophores are known to disrupt ion gradients, which can have profound effects on various cellular processes.

A significant area of future investigation is the anticancer activity of this compound. Several polyether ionophores, such as salinomycin (B1681400) and monensin, have shown potent anticancer effects, particularly against cancer stem cells (CSCs) and multi-drug resistant (MDR) cancer cells. salinomycin.plnih.gov The proposed mechanisms for their anticancer activity include the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of key signaling pathways involved in cell proliferation and migration. mdpi.com Specifically, salinomycin has been shown to inhibit the Wnt/β-catenin signaling pathway and induce apoptosis in hepatocellular carcinoma cells. salinomycin.pl Given that this compound is structurally related to septamycin (B610790), which also exhibits activity against Gram-negative bacteria, it is plausible that this compound could possess similar broad-spectrum biological activities. nih.gov Future research should, therefore, focus on screening this compound against a panel of cancer cell lines, including those known to be resistant to conventional chemotherapeutics.

The potential therapeutic applications of this compound and related polyether ionophores are summarized in the table below.

Therapeutic AreaPotential Application of Polyether Ionophores
Oncology Treatment of multi-drug resistant cancers and targeting of cancer stem cells. salinomycin.plnih.gov
Infectious Diseases Broad-spectrum antibacterial and antiparasitic activity. nih.gov
Inflammatory Diseases Modulation of inflammatory responses.
Neurodegenerative Diseases Potential neuroprotective effects through ion homeostasis regulation.

Deepening Understanding of Biosynthetic Regulation and Engineering for Enhanced Production

The production of this compound by Actinomadura sp. is a complex process governed by a biosynthetic gene cluster (BGC). A deeper understanding of the regulation of this BGC is essential for enhancing the production yield of this compound. While the specific BGC for this compound has not been fully characterized, studies on other polyketide antibiotics in actinomycetes provide a roadmap for future research. nih.govnih.govresearchgate.net

Metabolic engineering strategies can be employed to increase the production of this compound. nih.govnih.gov These strategies include:

Overexpression of positive regulators and deletion of negative regulators: Identifying and manipulating the pathway-specific regulatory genes within the this compound BGC can significantly impact its expression.

Precursor supply engineering: Enhancing the intracellular pools of the building blocks for this compound synthesis, such as acetyl-CoA and malonyl-CoA, can drive the metabolic flux towards the desired product. unipa.it

Heterologous expression: Cloning the this compound BGC into a high-producing, genetically tractable host strain could lead to improved yields and easier optimization. nih.gov

Future research should focus on identifying and characterizing the this compound BGC, elucidating the roles of its regulatory elements, and applying metabolic engineering techniques to the native producer or a suitable heterologous host.

Development of New Analogs with Improved Potency or Selectivity

The development of new analogs of this compound with improved potency, selectivity, and reduced toxicity is a promising avenue for future research. Chemical or enzymatic modification of the this compound scaffold could lead to derivatives with enhanced therapeutic properties. For instance, the development of 6'-N-acylated isepamicin (B1207981) analogs has been shown to improve antibacterial activity against resistant pathogens. nih.gov Similarly, the creation of pactamycin (B1678277) analogs has opened new frontiers in anticancer drug development by reducing cytotoxicity while retaining efficacy. pharmaceutical-journal.com

Strategies for generating novel this compound analogs could include:

Semisynthesis: Chemical modification of the parent this compound molecule to introduce new functional groups.

Biosynthetic engineering: Modifying the enzymes within the this compound BGC to incorporate alternative precursor molecules, leading to the production of novel derivatives.

Combinatorial biosynthesis: Combining genes from different polyether ionophore BGCs to create hybrid compounds with unique properties.

The goal of these efforts would be to generate analogs with a higher therapeutic index, meaning greater efficacy against the target pathogen or cancer cell with minimal toxicity to the host.

Integration of Omics Data for Systems-Level Understanding of this compound Action and Production

A systems-level understanding of how this compound affects its target organisms and how its production is regulated in Actinomadura sp. can be achieved through the integration of "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov

In the context of its anticoccidial activity, omics approaches can be used to study the response of Eimeria parasites to this compound treatment. This can reveal the molecular pathways that are perturbed by the drug and identify potential mechanisms of resistance.

On the production side, omics studies of Actinomadura sp. can provide a global view of the cellular processes involved in this compound biosynthesis. universiteitleiden.nluniversiteitleiden.nl This can help to identify bottlenecks in the production pathway and suggest new targets for metabolic engineering. The table below outlines potential omics-based approaches for studying this compound.

Omics ApproachApplication in this compound Research
Genomics Identification and annotation of the this compound biosynthetic gene cluster. nih.govresearchgate.net
Transcriptomics Studying the expression of genes in Actinomadura sp. during this compound production and in Eimeria in response to treatment.
Proteomics Analyzing the protein profiles of Actinomadura sp. and Eimeria to understand the molecular mechanisms of production and action.
Metabolomics Profiling the small molecule metabolites in Actinomadura sp. and Eimeria to identify key metabolic pathways. universiteitleiden.nl

Advanced in vitro Models for Predictive Research

The development and use of advanced in vitro models are crucial for the high-throughput screening of this compound and its analogs, as well as for gaining a deeper understanding of its mechanism of action. Traditional 2D cell culture models often fail to recapitulate the complexity of the in vivo environment.

For anticoccidial drug screening, 3D in vitro models, such as organoids and spheroids, offer a more physiologically relevant platform. nih.govf1000research.comresearchgate.net These models can better mimic the intestinal epithelium where Eimeria parasites reside and can be used to study host-parasite interactions in a more realistic setting. The miniaturization of these models into 96-well plate formats allows for higher throughput screening of potential anticoccidial compounds. nih.govf1000research.com

For anticancer research, 3D tumor spheroids and organoids derived from patient tumors can be used to test the efficacy of this compound and its analogs in a more personalized manner. These models can also be used to study the effects of these compounds on the tumor microenvironment.

The table below summarizes the advantages of advanced in vitro models for this compound research.

In Vitro ModelAdvantages for this compound Research
3D Organoids/Spheroids More physiologically relevant than 2D cell culture, allowing for better prediction of in vivo efficacy. nih.govf1000research.comresearchgate.net
Miniaturized High-Throughput Screening Platforms Enable the rapid screening of large compound libraries to identify new analogs with improved properties. nih.govf1000research.com
Co-culture Models Allow for the study of interactions between different cell types, such as host cells and pathogens or cancer cells and immune cells.

Q & A

Basic Research Questions

Q. How should researchers design an initial experimental framework for studying CP-82009?

  • Methodological Answer : Begin by defining clear objectives aligned with the compound’s known properties (e.g., structural features, prior pharmacological data). Use a phased approach:

Literature Synthesis : Map existing studies to identify gaps (e.g., unexplored mechanisms or inconsistent results) .

Hypothesis Development : Formulate testable hypotheses using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Protocol Design : Include controls for confounding variables (e.g., solvent effects, temperature stability) and specify reproducibility measures (e.g., triplicate trials, calibration standards) .

Pilot Testing : Validate methods with small-scale experiments before full implementation .

Q. What strategies are effective for formulating research questions about this compound’s mechanisms?

  • Methodological Answer :

  • Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure questions. Example: "How does this compound (intervention) modulate [specific pathway] (outcome) compared to [existing compound] (comparison) in [cell line/animal model] (population)?" .
  • Ensure questions address knowledge gaps identified in systematic reviews . Avoid overly broad queries; instead, focus on mechanistic or functional relationships (e.g., "Does this compound exhibit pH-dependent binding to [target protein]?") .

Q. How can researchers conduct a rigorous literature review for this compound?

  • Methodological Answer :

  • Search Strategy : Use scientific databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND (synthesis OR pharmacokinetics)") and filter by publication type (e.g., peer-reviewed articles, reviews) .
  • Critical Appraisal : Evaluate sources using criteria such as:
  • Authority : Prioritize studies from journals with high impact factors or institutional affiliations.
  • Reproducibility : Check for detailed methodology sections in primary sources .
  • Bias Mitigation : Note conflicts of interest (e.g., industry-funded studies) .
  • Synthesis Tools : Create annotated bibliographies or concept maps to visualize relationships between findings .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound studies (e.g., conflicting efficacy results)?

  • Methodological Answer :

Root-Cause Analysis : Compare experimental conditions across studies (e.g., dosage ranges, assay protocols) .

Replication Studies : Reproduce conflicting experiments with standardized protocols to isolate variables (e.g., batch variability, instrument calibration) .

Meta-Analysis : Statistically aggregate data from multiple studies to identify trends or outliers .

Iterative Refinement : Adjust hypotheses based on contradictions (e.g., "Does this compound’s efficacy vary with metabolic enzyme expression?") .

Q. What methodologies optimize the analytical characterization of this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Combine spectroscopic (NMR, IR), chromatographic (HPLC), and computational (docking studies) methods to cross-validate purity and structure .
  • Sensitivity Analysis : Test detection limits (e.g., LC-MS thresholds) and optimize sample preparation (e.g., lyophilization for stability) .
  • Data Integration : Use software tools (e.g., MestReNova, PyMol) to align experimental and theoretical data .

Q. How can reproducibility challenges in this compound synthesis be mitigated?

  • Methodological Answer :

  • Protocol Granularity : Document exact conditions (e.g., reaction time, solvent purity) and provide raw data in supplementary materials .
  • Collaborative Verification : Share protocols with independent labs for cross-validation .
  • Batch Records : Track reagent sources and storage conditions to identify variability .

Q. What frameworks support integrating multi-omics data (e.g., proteomics, metabolomics) in this compound research?

  • Methodological Answer :

  • Workflow Design :

Hypothesis-Driven Integration : Link omics layers to specific mechanisms (e.g., "How does this compound alter protein expression in pathways identified via transcriptomics?") .

Tool Selection : Use platforms like Galaxy or KNIME for pipeline automation .

  • Statistical Rigor : Apply false-discovery-rate corrections and pathway enrichment analysis (e.g., DAVID, STRING) .

Q. How should researchers validate hypotheses when preliminary data conflicts with established models?

  • Methodological Answer :

  • Iterative Testing : Redesign experiments to isolate variables (e.g., use knockout models to confirm target specificity) .
  • Model Refinement : Update computational models (e.g., QSAR) with new data and validate via sensitivity analysis .
  • Peer Consultation : Present findings to interdisciplinary teams to identify overlooked factors (e.g., off-target effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.